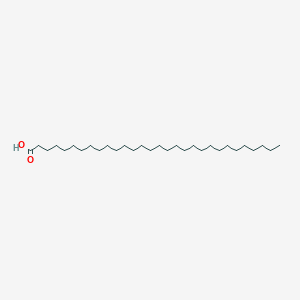

Triacontanoic acid

准备方法

合成路线和反应条件: 三十烷酸可以通过多种化学途径合成。 一种方法涉及使用琥珀酸酐和二十二烷酸通过酰化序列连接不同的碳链 . 另一种方法包括将三十烷酸悬浮在无水氯仿中,然后加入亚硫酰氯 .

工业生产方法: 三十烷酸的工业生产通常涉及从蜂蜡等天然来源中提取。 该过程包括纯化和结晶以获得纯化合物 .

化学反应分析

Esterification and Hydrolysis

Triacontanoic acid undergoes esterification with alcohols to form esters, a reaction critical for industrial applications such as wax and lubricant production. Conversely, hydrolysis of its esters regenerates the parent acid.

Key Reaction Parameters:

-

Industrial Synthesis : Ethyl triacontanoate is synthesized via acid-catalyzed esterification, with recrystallization in methyl ethyl ketone achieving 91.8% purity .

-

Kinetics : Hydrolysis under basic conditions (saponification) forms water-soluble salts, while acidic hydrolysis is slower due to the acid’s low solubility .

Salt Formation

Reaction with bases produces salts, which are utilized in surfactants and emulsifiers.

Example:

-

Conditions : Aqueous alkali metal hydroxides (e.g., NaOH, KOH) at 90–110°C .

-

Applications : Sodium triacontanoate serves as a precursor in lipid membrane studies .

Reduction to Alcohol

This compound is reduced to 1-triacontanol (C₃₀H₆₂O), a plant growth stimulant, using borane-based reagents.

Reaction Pathway:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Borane-methyl sulfide complex | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 40–65°C for 2–3 hours | |

| Purity | >90% after purification |

-

Industrial Relevance : This reduction is scalable, with applications in agriculture to enhance crop yields .

Transesterification

Ethyl triacontanoate undergoes transesterification with other alcohols to produce alternative esters.

Example with Methanol:

| Condition | Detail | Source |

|---|---|---|

| Catalyst | Sodium methoxide (NaOCH₃) | |

| Temperature | Mild heating (50–70°C) | |

| Yield | Dependent on alcohol reactivity |

Biological and Catalytic Reactions

This compound participates in enzymatic processes, particularly in lipid metabolism.

Key Findings:

-

PNPLA1 Enzyme : Catalyzes the synthesis of acylceramides from this compound derivatives in epidermal lipid bilayers, critical for skin barrier function .

-

Antimicrobial Activity : Derivatives like ethyl triacontanoate inhibit pathogens such as Candida gabrata at concentrations as low as 100 µg/mL .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes to form carbon oxides and hydrocarbons.

| Decomposition Product | Conditions | Source |

|---|---|---|

| CO, CO₂, alkanes | >200°C, inert atmosphere |

科学研究应用

Agricultural Applications

Pesticide Residue Removal

Triacontanoic acid has been studied for its effectiveness in agricultural practices, particularly in the removal of pesticide residues from fruits. A notable method involves using ozone-microbubble treatments where melissic acid acts as a surfactant to enhance the efficacy of ozone in degrading pesticide residues on fruit surfaces . This application is crucial for ensuring food safety and compliance with agricultural standards.

Soil Health and Plant Growth

Research indicates that this compound can positively influence soil health and plant growth. It has been incorporated into formulations aimed at enhancing soil structure and nutrient availability, thereby promoting better crop yields . The fatty acid's role as a natural soil conditioner is being explored further in sustainable agriculture practices.

Pharmaceutical Applications

Antithrombotic Properties

this compound is a component of D-003, a natural mixture derived from sugar cane wax that exhibits significant antithrombotic effects. Studies have shown that D-003 inhibits platelet aggregation and arterial thrombosis in experimental models, suggesting that this compound may play a role in cardiovascular health by preventing blood clots . This application highlights its potential as a therapeutic agent for cardiovascular diseases.

Anti-inflammatory Effects

In addition to its antithrombotic properties, this compound has demonstrated anti-inflammatory effects in various studies. It has been associated with the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Material Science Applications

Self-Assembly and Nanotechnology

this compound can undergo self-assembly to form nanostructures, which have potential applications in drug delivery systems and nanomedicine. Its ability to form stable micelles makes it an attractive candidate for encapsulating drugs and enhancing their bioavailability . Research into the self-assembly behavior of this compound is ongoing, with implications for developing advanced materials.

Cosmetic Formulations

Due to its emollient properties, this compound is used in cosmetic formulations as a skin-conditioning agent. Its ability to enhance the texture and stability of creams and lotions makes it valuable in the personal care industry .

Case Studies

作用机制

Triacontanoic acid exerts its effects through various molecular pathways:

Plant Growth Regulation: It enhances photosynthesis, protein biosynthesis, and nutrient transport in plants.

Stress Tolerance: Modulates stress tolerance mechanisms in plants by activating specific biochemical pathways.

相似化合物的比较

Docosanoic Acid (Behenic Acid): A long-chain fatty acid with 22 carbon atoms.

Hexacosanoic Acid (Cerotic Acid): A long-chain fatty acid with 26 carbon atoms.

Octacosanoic Acid (Montanic Acid): A long-chain fatty acid with 28 carbon atoms.

Uniqueness: Triacontanoic acid is unique due to its longer carbon chain (30 carbon atoms), which imparts distinct physical and chemical properties. Its presence in beeswax and its role as a plant growth regulator further distinguish it from other long-chain fatty acids .

生物活性

Triacontanoic acid, also known as melissic acid, is a saturated fatty acid with the chemical formula . It is classified as a very long-chain fatty acid (VLCFA) and is primarily found in beeswax and various plant waxes. This compound has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and research findings.

This compound is a white solid that is soluble in organic solvents but practically insoluble in water. Its structure consists of a long aliphatic chain, which contributes to its unique biological properties.

Sources

This compound can be extracted from various natural sources:

- Beeswax : A significant source due to its presence in the form of esters.

- Plants : Found in species such as Kigelia africana and Terminalia chebula.

- Marine Algae : Isolated from certain algae like Gracilaria corticata.

1. Antibacterial Activity

This compound exhibits notable antibacterial properties. A study conducted on extracts from Gracilaria corticata reported that this compound, methyl ester showed significant antibacterial activity against various pathogens. The effectiveness was evaluated using standard bacterial strains, demonstrating its potential as a natural antimicrobial agent .

Table 1: Antibacterial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests its potential application in treating inflammation-related disorders .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Results indicate that it effectively scavenges free radicals, contributing to cellular protection against oxidative stress .

Table 2: Antioxidant Activity of this compound

| Concentration (mg/ml) | % Inhibition | IC50 (mg/ml) |

|---|---|---|

| 100 | 25 | 40 |

| 200 | 35 | - |

| 300 | 50 | - |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fatty acids, this compound was found to inhibit the growth of several bacterial strains effectively. The study highlighted its potential use in food preservation and as a natural preservative in cosmetic formulations .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced the levels of TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its role in modulating immune responses and potentially treating chronic inflammatory diseases .

属性

IUPAC Name |

triacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCUJPBKOZGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075052 | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Triacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-50-3 | |

| Record name | Triacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIACONTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLT2OTQ105 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94 °C | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of triacontanoic acid?

A1: this compound, also known as melissic acid, has a molecular formula of C30H60O2 and a molecular weight of 452.8 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Studies utilizing Fourier transform infrared (FTIR) spectroscopy have revealed distinct spectral characteristics for this compound, particularly highlighting the presence of intermolecular hydrogen bonds. [] Additionally, studies employing infrared (IR) spectroscopy have identified characteristic absorption bands for ester C=O and -C-O-C- groups. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has also been employed to elucidate the structure of this compound. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying and characterizing this compound in various plant extracts. [, , , ]

Q3: How does this compound behave in monolayers at interfaces?

A3: this compound exhibits interesting properties in monolayers at both the water-vapor and water-oil interfaces. While it maintains rigid-rod all-trans ordering of its tailgroups at the water-vapor interface, a significant shift to an ordered tailgroup conformation is observed at the water-hexane interface. This ordering is attributed to the formation of hydrogen bonds between the carboxylic acid headgroups, as evidenced by X-ray reflectivity measurements and molecular dynamics simulations. []

Q4: Has the interaction of this compound with metal surfaces been studied?

A4: Yes, the adsorption of this compound on noble metal surfaces like Cu(111) and Au(111) has been investigated using ultraviolet photoemission spectroscopy (UPS). These studies, in conjunction with symmetry analysis of trans-polyethylene (–CH2–)n, suggest that the C–C–C plane of this compound lies parallel to the metal surface upon adsorption. []

Q5: What is known about the orientational ordering of this compound on metal surfaces?

A5: Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) studies have shown that this compound forms highly oriented organic monolayers on Cu(111). The adsorption geometry differs significantly from smaller carboxylic acids, with the alkyl chain influencing the tilt of the O−C−O plane. []

Q6: Does this compound exhibit any catalytic properties?

A6: While the provided research doesn't directly explore the catalytic properties of this compound, its presence in natural extracts known for biological activities suggests potential avenues for investigation.

Q7: Have computational methods been used to study this compound?

A7: Yes, density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set have been employed to simulate the terahertz (THz) spectra of this compound. [] These simulations suggest that considering dimer structures, rather than monomeric forms, provides better agreement with experimental THz spectra, highlighting the significance of intermolecular interactions, particularly hydrogen bonding.

Q8: How does the structure of this compound relate to its properties?

A8: The long hydrocarbon chain of this compound contributes to its hydrophobic nature, influencing its behavior in monolayer formations and interactions with metal surfaces. The carboxylic acid group is responsible for its ability to form hydrogen bonds, impacting its self-assembly and potential interactions with other molecules.

Q9: Is there information available about the SHE regulations concerning this compound?

A9: The provided research focuses on the chemical characterization, properties, and potential applications of this compound. Information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines is not covered. As with any chemical substance, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage.

Q10: What are the potential applications of this compound?

A10: this compound, due to its long hydrocarbon chain and ability to form ordered structures, holds potential applications in various fields:

- Materials Science: As a building block for self-assembled monolayers (SAMs) in molecular electronics, sensors, and surface modifications. [, , ]

- Biomedical Engineering: Potential applications in drug delivery systems, biocompatible materials, and biosensors. []

Q11: What are the future directions for research on this compound?

A11: Further research on this compound could focus on:

- Detailed investigation of its biological activities: Exploring its potential antimicrobial, antioxidant, or other pharmacological properties. [, , ]

- Optimization of its formulation and delivery: Developing efficient methods for incorporating this compound into various formulations while ensuring stability and bioavailability. []

- Exploring its use in sustainable technologies: Investigating its potential as a bio-based material for applications in packaging, coatings, or other eco-friendly products. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。